Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate
Description
Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a pyrazole ring substituted at the 3-position with a methyl group and conjugated to an ethyl prop-2-enoate moiety. This structure places it within a broader class of enoate derivatives, which are pivotal intermediates in organic synthesis due to their electrophilic β-carbon and versatility in cycloaddition, nucleophilic addition, and heterocycle formation reactions .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h4-7H,3H2,1-2H3 |
InChI Key |
KLXDWOCNGSZFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=NN1C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the pyrazole ring followed by functionalization to introduce the ethyl propenoate side chain. The most common approach is via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, followed by subsequent modification to introduce the propenoate group.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Substituted Hydrazines
A foundational method for pyrazole synthesis is the cyclocondensation of substituted hydrazines with 1,3-dicarbonyl compounds. For this compound, the relevant hydrazine is 2-methylhydrazine or a substituted hydrazine, and the 1,3-dicarbonyl compound is often ethyl acetoacetate or a related β-ketoester.
Mechanism: The nucleophilic hydrazine attacks the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by ring closure and dehydration to form the pyrazole ring.
Regioselectivity: When substituents on the dicarbonyl and hydrazine are different, regioisomeric pyrazoles can form. For example, if R1 is an aryl and R3 is an alkyl, the major product is the regioisomer with the aryl group at the 1-position and the alkyl at the 2-position, with selectivity up to 98:2.
Catalysts and Conditions: Iodine has been used effectively as a halogenating agent to enhance cyclization, often in the presence of catalytic para-toluenesulfonic acid (TsOH), yielding pyrazole derivatives in high yields (up to 83%).
Preparation of this compound via Claisen Condensation and Hydrazine Cyclization
A multi-step sequence involving Claisen condensation followed by hydrazine cyclization is documented for pyrazole carboxylate derivatives, which can be adapted for the target compound:
Step 1: Claisen condensation of substituted acetophenones with diethyl oxalate in the presence of lithium diisopropylamide (LDA) to form ethyl-2,4-dioxo-4-arylbutanoates.
Step 2: Treatment of these intermediates with hydrazine hydrate under acidic conditions to yield ethyl 5-aryl-1H-pyrazole-3-carboxylates.
Step 3: Hydrolysis and further functionalization as needed to obtain the desired this compound.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of hydrazines with 1,3-dicarbonyls | 2-methylhydrazine + ethyl acetoacetate, I2, TsOH catalyst, reflux | 70–85 | High regioselectivity, straightforward | Requires careful control of regioisomers |
| Claisen condensation + hydrazine cyclization | Acetophenone derivatives + diethyl oxalate + hydrazine hydrate, LDA base | 60–85 | Versatile for various substituents | Multi-step, sensitive reagents |
| Tandem catalytic cross-coupling/electrocyclization | Enol triflates + diazoacetates, Pd catalyst, NMM base, DMF solvent | 80–84 | High complexity, regioselective | Requires palladium catalyst, specialized reagents |
| Copper-catalyzed coupling | Phenylhydrazones + dialkyl acetylenedicarboxylates, Cu catalyst | 50–85 | Mild conditions, good yields | Catalyst sensitivity, substrate scope |
| Nano-ZnO catalysis | Phenylacetylene + oxime + hydrazine hydrate, nano-ZnO catalyst | ~80 | Environmentally friendly, efficient | Limited substrate scope |
Research Findings and Analysis
The cyclocondensation method remains the most widely used and reliable for synthesizing pyrazole esters, including this compound, due to its simplicity and good yields.
The regioselectivity of pyrazole formation can be finely tuned by substituent choice and reaction conditions, with iodine and TsOH playing important roles as catalytic agents to improve yields and selectivity.
The tandem catalytic cross-coupling/electrocyclization offers a modern and efficient route to highly substituted pyrazoles, which may be adapted for the target compound, especially when complex substitution patterns are desired.
Multi-step sequences involving Claisen condensation and hydrazine treatment provide a flexible platform for structural diversification but require careful handling of reactive intermediates and purification steps.
Emerging catalytic systems such as nano-ZnO and copper catalysis provide greener and potentially scalable alternatives, though substrate scope and reaction optimization are ongoing research areas.
Chemical Reactions Analysis
Oxidation Reactions
Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate undergoes oxidation to form carboxylic acid derivatives. For example:
-
Controlled oxidation with mild oxidizing agents like KMnO₄ in acidic conditions yields 3-(2-methylpyrazol-3-yl)prop-2-enoic acid.
-
Strong oxidation (e.g., CrO₃/H₂SO₄) leads to complete cleavage of the double bond, producing simpler pyrazole-bearing fragments.
| Reaction Type | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Controlled | KMnO₄ (dilute) | Acid | 65–75 |
| Strong | CrO₃/H₂SO₄ | Fragments | 40–50 |
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux) generates 3-(2-methylpyrazol-3-yl)prop-2-enoic acid.
-
Basic hydrolysis (NaOH/EtOH) produces the corresponding sodium carboxylate, which can be acidified to the free acid .
Conditions Comparison
| Medium | Reagent | Temperature | Conversion Rate |
|---|---|---|---|
| Acidic | HCl | 80°C | >90% in 6h |
| Basic | NaOH | 60°C | >85% in 4h |
Cyclization Reactions
The α,β-unsaturated ester moiety participates in cyclization to form heterocyclic systems:
-
Thermal cyclization (150–200°C) yields pyrazolo[1,5-a]pyrimidine derivatives.
-
Catalytic cyclization (e.g., Pd/C) under hydrogen forms saturated six-membered rings.
Key Structural Drivers
-
The electron-deficient double bond (C=C) facilitates nucleophilic attack.
-
The pyrazole ring directs regioselectivity during cyclization .
Nucleophilic Substitution
The ester group reacts with nucleophiles such as amines or alcohols:
-
Aminolysis with primary amines (e.g., methylamine) produces acrylamide derivatives.
-
Transesterification with methanol (acid-catalyzed) forms mthis compound .
Example Reaction Pathway
Structural and Molecular Data
Critical properties influencing reactivity:
Mechanistic Insights
-
Conjugation Effects : The α,β-unsaturated ester system stabilizes transition states via resonance during nucleophilic additions.
-
Steric Hindrance : The 2-methyl group on the pyrazole ring influences reaction rates by limiting access to the β-carbon .
This compound’s reactivity profile highlights its utility in synthesizing biologically active molecules or functional materials. Further studies could explore its catalytic asymmetric reactions or photochemical behavior.
Scientific Research Applications
(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate with five structurally analogous α,β-unsaturated esters, highlighting substituent effects, synthetic routes, and applications.
Key Comparisons:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The cyano group in Ethyl 2-cyano-3-(chromon-3-yl)prop-2-enoate increases electrophilicity at the β-carbon, facilitating nucleophilic attacks to form fused heterocycles . In contrast, the 2-methylpyrazolyl group in the target compound likely exerts a moderate electron-withdrawing effect, balancing reactivity and stability for stepwise functionalization. Aromatic vs. Heteroaromatic Rings: Pyridinyl () and pyrazolyl substituents introduce nitrogen atoms capable of hydrogen bonding and coordination, which can direct crystal packing or enhance binding in bioactive molecules. Methoxyphenyl () and halophenyl () groups prioritize lipophilicity and steric bulk, favoring membrane permeability in drug candidates.
Synthetic Versatility: The Wittig reaction () is a common route for enoates with aromatic/heteroaromatic aldehydes, offering high yields and stereoselectivity. Acid-catalyzed condensations () are preferred for introducing amino or aryloxy groups, enabling diversification of the enoate scaffold.
Applications: Pyrazole- and pyridine-containing enoates (e.g., ) are frequently used in medicinal chemistry due to their ability to mimic natural heterocycles in enzyme binding pockets. Chromonyl and methoxyphenyl derivatives () are leveraged for their UV stability and planar structures in materials science or agrochemicals.
Notable Gaps and Future Directions:
- Direct data on this compound’s physical properties (e.g., melting point, solubility) and biological activity are absent in the provided evidence.
Conclusion this compound occupies a unique niche among α,β-unsaturated esters, combining the hydrogen-bonding capacity of pyrazole with the synthetic flexibility of the enoate group. Its comparison with chromonyl, pyridinyl, and halogenated analogs underscores the critical role of substituents in tuning reactivity and application scope.
Biological Activity
Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, synthesis methods, and biological activity.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, are recognized for their diverse biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and antimicrobial activities. The pyrazole ring structure provides a versatile scaffold that can be modified to enhance specific biological effects .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazones with α,β-unsaturated esters. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the pyrazole derivative .
Table 1: Synthesis Conditions for this compound
| Reagent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Hydrazone + α,β-unsaturated ester | Ethanol | Triethylamine | Reflux | 75–90 |
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) activity, which is crucial in the biosynthesis of prostaglandins that mediate inflammation .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, derivatives of pyrazoles have been reported to exhibit cytotoxic effects against human tumor cell lines, indicating a potential role in cancer therapy .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays have revealed that it possesses inhibitory effects comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in edema in carrageenan-induced rat paw models compared to control groups .
- Anticancer Evaluation : In a recent investigation into the cytotoxic effects of pyrazole derivatives on breast cancer cells, this compound demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves a Knoevenagel condensation between a pyrazole aldehyde and ethyl propiolate, followed by functional group modifications. Key parameters for optimization include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Maintain 60–80°C to balance reaction kinetics and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the ester product.
For structural analogs, single-crystal X-ray diffraction (SC-XRD) with SHELX refinement confirms regioselectivity and stereochemistry (#user-content-fn-1-13).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify pyrazole protons (δ 6.5–7.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm). Coupling constants (J) resolve E/Z isomerism in the propenoate moiety.
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm ester functionality.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₃N₂O₂).
- SC-XRD : Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018 ensures precise bond-length/angle measurements (#user-content-fn-2-1).
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
Methodological Answer: Discrepancies (e.g., high R-factors, thermal motion artifacts) require:
- Twin refinement : Use SHELXL’s TWIN and BASF commands for twinned crystals, adjusting scale factors iteratively (#user-content-fn-3-2).
- Hydrogen bonding validation : Cross-reference hydrogen positions with Fourier difference maps. Tools like PLATON (ADDSYM, SQUEEZE) detect missed symmetry or solvent voids (#user-content-fn-4-6).
- Dynamic disorder modeling : Split atoms (e.g., using PART and FREE in SHELXL) for flexible substituents (e.g., ethyl groups).
Q. What methodologies are recommended for analyzing hydrogen bonding networks in the crystal structure of this compound?
Methodological Answer:
- Graph set analysis : Apply Etter’s formalism to classify H-bond motifs (e.g., D , R₂²(8) patterns). Use Mercury or CrystalExplorer to visualize networks (#user-content-fn-5-4).
- Energy frameworks : Compute interaction energies (CE-B3LYP method) to quantify stabilization from π-π stacking or van der Waals contacts.
- Topological analysis : AIM (Atoms in Molecules) theory identifies bond critical points (BCPs) for weak interactions (e.g., C–H···O).
Q. How can reaction intermediates be stabilized during synthesis to prevent degradation?
Methodological Answer:
- Low-temperature quenching : For moisture-sensitive intermediates (e.g., enolate species), use dry ice/acetone baths (−78°C).
- Inert atmosphere : Schlenk lines or gloveboxes (N₂/Ar) prevent oxidation.
- Protecting groups : Temporarily block reactive pyrazole NH with Boc (tert-butoxycarbonyl) groups.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant aprons, and OV/AG-P99 respirators during synthesis (#user-content-fn-6-8).
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
